4-(2-Fluorobenzamido)benzoic acid
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Overview
Description
4-(2-Fluorobenzamido)benzoic acid is an organic compound with the molecular formula C14H10FNO3 It is a derivative of benzoic acid, where the hydrogen atom in the para position is replaced by a 2-fluorobenzamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluorobenzamido)benzoic acid typically involves the condensation of 2-fluorobenzoic acid with 4-aminobenzoic acid. This reaction can be catalyzed by various agents, including Lewis acids or other condensing agents. One common method involves the use of diatomite earth immobilized with ionic liquid and zirconium chloride under ultrasonic irradiation . This method is advantageous due to its high yield, eco-friendliness, and short reaction times.
Industrial Production Methods
Industrial production of this compound may involve large-scale condensation reactions using similar catalysts and conditions as in laboratory synthesis. The scalability of the reaction and the availability of starting materials make this method suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
4-(2-Fluorobenzamido)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.
Substitution: The fluorine atom in the benzamido group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or other strong nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
4-(2-Fluorobenzamido)benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2-Fluorobenzamido)benzoic acid involves its interaction with specific molecular targets, such as enzymes. For instance, as an inhibitor of soluble epoxide hydrolase, it binds to the enzyme’s active site, preventing the conversion of epoxyeicosatrienoic acids to their corresponding diols . This inhibition can lead to various physiological effects, including reduced inflammation and improved vascular function.
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzoic acid: A simpler derivative with a fluorine atom in the para position.
2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid: A thiazole derivative with similar structural features.
Uniqueness
4-(2-Fluorobenzamido)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit soluble epoxide hydrolase sets it apart from other similar compounds, making it a valuable molecule for research and potential therapeutic applications.
Properties
IUPAC Name |
4-[(2-fluorobenzoyl)amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO3/c15-12-4-2-1-3-11(12)13(17)16-10-7-5-9(6-8-10)14(18)19/h1-8H,(H,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZJCDIMBKJXQMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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